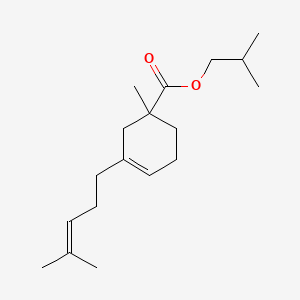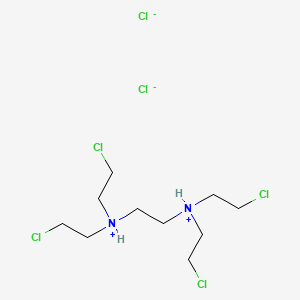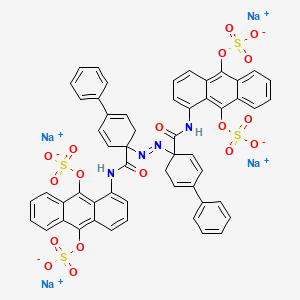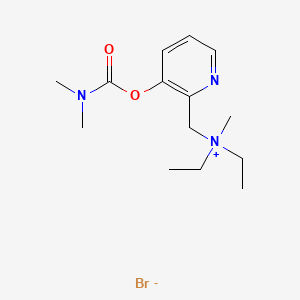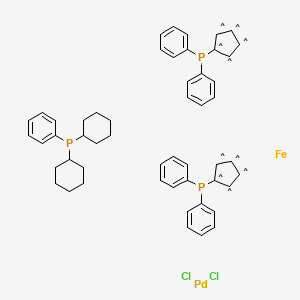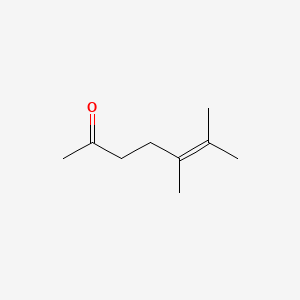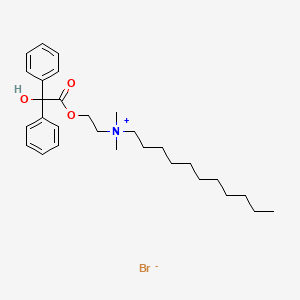
a-D-Glucopyranoside,b-D-fructofuranosyl,labeled withtritium(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
a-D-Glucopyranoside,b-D-fructofuranosyl,labeled with tritium (9CI) is a compound that combines glucose and fructose molecules, where the glucose is in the form of a-D-glucopyranoside and the fructose is in the form of b-D-fructofuranosyl. The compound is labeled with tritium, a radioactive isotope of hydrogen, which is often used in scientific research to trace and study biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of a-D-Glucopyranoside,b-D-fructofuranosyl involves the enzymatic or chemical coupling of glucose and fructose. The labeling with tritium is typically achieved through a process called tritiation, where tritium atoms are introduced into the compound. This can be done using various methods, including catalytic hydrogenation with tritium gas or chemical exchange reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic synthesis, where enzymes like glycosyltransferases are used to catalyze the formation of the glycosidic bond between glucose and fructose. The tritiation process is carefully controlled to ensure the incorporation of tritium at specific sites within the molecule.
Analyse Des Réactions Chimiques
Types of Reactions
a-D-Glucopyranoside,b-D-fructofuranosyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, such as aldonic acids.
Reduction: Reduction reactions can convert the compound into sugar alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, such as alkyl halides and acyl chlorides, are used under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Aldonic acids and other oxidized derivatives.
Reduction: Sugar alcohols like sorbitol and mannitol.
Substitution: Derivatives with different functional groups, such as esters and ethers.
Applications De Recherche Scientifique
a-D-Glucopyranoside,b-D-fructofuranosyl,labeled with tritium is widely used in scientific research due to its radioactive labeling, which allows for the tracing and study of biochemical processes. Some applications include:
Chemistry: Used in studies of carbohydrate chemistry and glycosylation reactions.
Biology: Employed in metabolic studies to trace the pathways of glucose and fructose in living organisms.
Medicine: Utilized in research on diabetes and other metabolic disorders to understand glucose and fructose metabolism.
Industry: Applied in the development of new pharmaceuticals and biotechnological products.
Mécanisme D'action
The mechanism of action of a-D-Glucopyranoside,b-D-fructofuranosyl involves its interaction with various enzymes and receptors in biological systems. The compound is metabolized by enzymes such as glycosidases and glycosyltransferases, which break down the glycosidic bond and release glucose and fructose. The tritium labeling allows researchers to track the metabolic fate of the compound and study its effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sucrose: Composed of a-D-glucopyranoside and b-D-fructofuranosyl, but not labeled with tritium.
Maltose: Consists of two glucose molecules linked by a glycosidic bond.
Lactose: Made up of glucose and galactose molecules.
Uniqueness
The uniqueness of a-D-Glucopyranoside,b-D-fructofuranosyl,labeled with tritium lies in its radioactive labeling, which allows for precise tracking and study of its metabolic pathways. This makes it a valuable tool in scientific research, particularly in studies involving carbohydrate metabolism and enzyme kinetics.
Propriétés
Formule moléculaire |
C12H22O11 |
|---|---|
Poids moléculaire |
346.31 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2-[hydroxy(ditritio)methyl]-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i3T2 |
Clé InChI |
CZMRCDWAGMRECN-QBBDZEIJSA-N |
SMILES isomérique |
[3H]C([3H])([C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



